molecular formula C14H13NO2 B185486 4-Benzyloxy-benzaldehyde oxime CAS No. 76193-67-4

4-Benzyloxy-benzaldehyde oxime

Cat. No.: B185486
CAS No.: 76193-67-4
M. Wt: 227.26 g/mol
InChI Key: SLNVTNZIMUJWQW-GDNBJRDFSA-N
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Description

4-Benzyloxy-benzaldehyde oxime is a compound used in the synthesis of an estrogen receptor β-selective ligand . It has the molecular formula C14H13NO2 .


Synthesis Analysis

The synthesis of oxime involves a condensation reaction between benzaldehyde and hydroxylamine . This reaction is based on the reactivity of carbonyl groups, particularly in aldehydes, which are very useful in organic synthesis . The nitrogen of the hydroxylamine acts as a nucleophile .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2 .


Chemical Reactions Analysis

Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 227.26 . It is a solid at room temperature .

Mechanism of Action

The mechanism of action involves the formation of an oxime from the aldehyde or ketone, which occurs in a sequence similar to the formation of imines and hydrazones . The oxime oxygen is protonated by acid, leading to the formation of OH2+, which is a much better leaving group than OH .

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Benzyloxy-benzaldehyde oxime can be achieved by the reaction of 4-Benzyloxy-benzaldehyde with hydroxylamine hydrochloride.", "Starting Materials": [ "4-Benzyloxy-benzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-Benzyloxy-benzaldehyde (1.0 g, 0.005 mol) in methanol (20 mL) in a round-bottom flask.", "Step 2: Add hydroxylamine hydrochloride (0.6 g, 0.008 mol) and sodium hydroxide (0.4 g, 0.01 mol) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: After completion of the reaction, add water (20 mL) to the flask and extract the product with ethyl acetate (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 4-Benzyloxy-benzaldehyde oxime as a white solid (yield: 80%)." ] }

CAS No.

76193-67-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(NZ)-N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10-

InChI Key

SLNVTNZIMUJWQW-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\O

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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